molecular formula C18H23NO6 B15093672 1-tert-butyl 2-methyl (2R,4S)-4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate

1-tert-butyl 2-methyl (2R,4S)-4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate

Cat. No.: B15093672
M. Wt: 349.4 g/mol
InChI Key: HCMBKFLKTBCNNU-UHFFFAOYSA-N
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Description

1-tert-butyl 2-methyl (2R,4S)-4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate is a complex organic compound characterized by its unique structure and reactivity. This compound features a pyrrolidine ring substituted with tert-butyl, methyl, and benzoyloxy groups, making it an interesting subject for various chemical studies and applications.

Preparation Methods

The synthesis of 1-tert-butyl 2-methyl (2R,4S)-4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. The preparation methods include:

    Synthetic Routes: The synthesis often starts with the formation of the pyrrolidine ring, followed by the introduction of the tert-butyl and methyl groups. The benzoyloxy group is then added through esterification reactions.

    Reaction Conditions: These reactions generally require controlled temperatures, specific solvents, and catalysts to ensure the desired stereochemistry and yield.

    Industrial Production Methods: Industrial production may involve optimized reaction conditions and the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

1-tert-butyl 2-methyl (2R,4S)-4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyloxy group, leading to the formation of different derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts.

    Major Products: The major products depend on the type of reaction, such as carboxylic acids, alcohols, or substituted derivatives.

Scientific Research Applications

1-tert-butyl 2-methyl (2R,4S)-4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound’s derivatives are explored for their potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It finds applications in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-tert-butyl 2-methyl (2R,4S)-4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function.

    Pathways Involved: These interactions can affect various biochemical pathways, influencing processes such as signal transduction, metabolism, or gene expression.

Comparison with Similar Compounds

1-tert-butyl 2-methyl (2R,4S)-4-(benzoyloxy)pyrrolidine-1,2-dicarboxylate can be compared with other similar compounds:

    Similar Compounds: Compounds with similar structures include other pyrrolidine derivatives, such as 1-tert-butyl 2-methyl (2R,4S)-4-hydroxy pyrrolidine-1,2-dicarboxylate and 1-tert-butyl 2-methyl (2R,4S)-4-(methoxy) pyrrolidine-1,2-dicarboxylate.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 4-benzoyloxypyrrolidine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO6/c1-18(2,3)25-17(22)19-11-13(10-14(19)16(21)23-4)24-15(20)12-8-6-5-7-9-12/h5-9,13-14H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMBKFLKTBCNNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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